molecular formula C10H10OS B14124371 2-(Allylthio)benzaldehyde

2-(Allylthio)benzaldehyde

Cat. No.: B14124371
M. Wt: 178.25 g/mol
InChI Key: YKYSQXWLXGPLJF-UHFFFAOYSA-N
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Description

2-(Allylthio)benzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an allylthio group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylthio)benzaldehyde typically involves the reaction of benzaldehyde with allylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of allylthiol to benzaldehyde, followed by oxidation to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and the use of more robust catalysts to ensure higher yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The allylthio group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-(Allylthio)benzoic acid.

    Reduction: 2-(Allylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allylthio)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(Allylthio)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The allylthio group may also contribute to its reactivity and interaction with cellular targets.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the allylthio group.

    2-(Allyloxy)benzaldehyde: Similar structure but with an allyloxy group instead of an allylthio group.

    2-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of an allylthio group.

Uniqueness: 2-(Allylthio)benzaldehyde is unique due to the presence of the allylthio group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-prop-2-enylsulfanylbenzaldehyde

InChI

InChI=1S/C10H10OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2

InChI Key

YKYSQXWLXGPLJF-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=CC=C1C=O

Origin of Product

United States

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